(S)-Benzyl (1-oxopentan-2-YL)carbamate
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Overview
Description
(S)-Benzyl (1-oxopentan-2-yl)carbamate is an organic compound with a chiral center, making it optically active. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-oxopentan-2-yl)carbamate typically involves the reaction of (S)-2-amino-1-pentanol with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(S)-Benzyl (1-oxopentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Benzyl (1-oxopentan-2-yl)carbamate involves its interaction with various molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme function. The specific pathways involved depend on the enzyme and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate
- tert-Butyl ((S)-4-methyl-1-((S)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate
Uniqueness
(S)-Benzyl (1-oxopentan-2-yl)carbamate is unique due to its specific chiral center and the presence of the benzyl group, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C13H17NO3/c1-2-6-12(9-15)14-13(16)17-10-11-7-4-3-5-8-11/h3-5,7-9,12H,2,6,10H2,1H3,(H,14,16)/t12-/m0/s1 |
InChI Key |
QLICRBGTURRRJF-LBPRGKRZSA-N |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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